molecular formula C6H6N4O B8307469 6-Methyl-imidazo[1,5-d]-as-triazin-4(3H)-one

6-Methyl-imidazo[1,5-d]-as-triazin-4(3H)-one

Cat. No. B8307469
M. Wt: 150.14 g/mol
InChI Key: MBWSCHHYGSMYGQ-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A 27.2 gm. portion of 3-(2-methyl-4-imidazolylmethylene)carbazic acid ethyl ester in 200 ml. of diphenyl ether is reacted as described in Example 70 giving the desired product m.p. 303°-305.5° C.
Name
3-(2-methyl-4-imidazolylmethylene)carbazic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][N:6]=[CH:7][C:8]1[N:9]=[C:10]([CH3:13])[NH:11][CH:12]=1)C.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:13][C:10]1[N:9]2[C:4](=[O:3])[NH:5][N:6]=[CH:7][C:8]2=[CH:12][N:11]=1

Inputs

Step One
Name
3-(2-methyl-4-imidazolylmethylene)carbazic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN=CC=1N=C(NC1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C2N1C(NN=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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